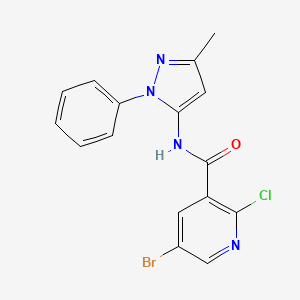
5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide, also known as BRD-7929, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide has been found to have potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and proteins, making it useful in the study of various diseases and disorders. Additionally, it has been found to have potential applications in the development of new drugs and therapies.
Mecanismo De Acción
5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide works by inhibiting the activity of certain enzymes and proteins. It has been found to specifically target the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, 5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments is its specificity for the BET family of proteins. This allows for more targeted studies and potentially more effective treatments. However, one limitation is that the compound may have off-target effects on other proteins, which could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide. One area of interest is in the development of new drugs and therapies for cancer and other diseases. Additionally, further studies are needed to better understand the compound's mechanism of action and potential off-target effects. Finally, more research is needed to explore the compound's potential applications in the treatment of neurological disorders.
Métodos De Síntesis
5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves various chemical reactions. The first step involves the reaction of 5-methyl-2-phenylpyrazol-3-amine with 5-bromo-2-chloropyridine-3-carboxylic acid. This reaction yields 5-bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c1-10-7-14(22(21-10)12-5-3-2-4-6-12)20-16(23)13-8-11(17)9-19-15(13)18/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLQGLOHVKPFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)
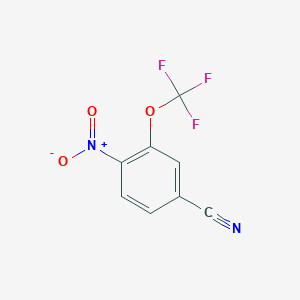
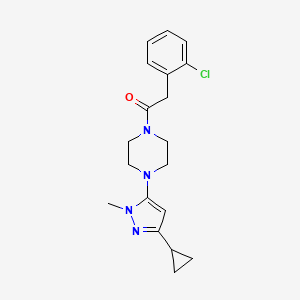
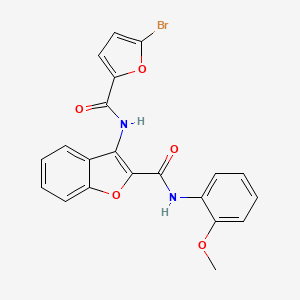
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
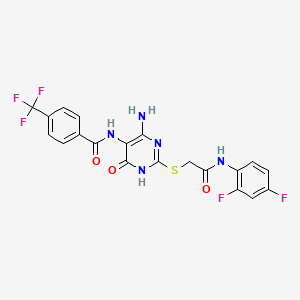
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)
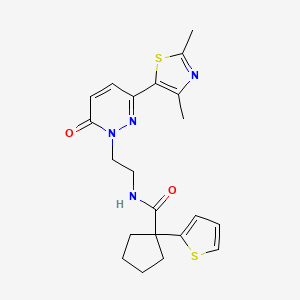

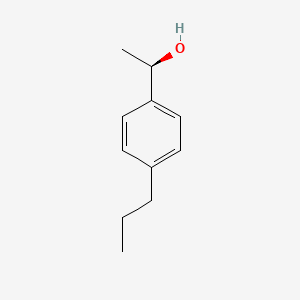
![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)